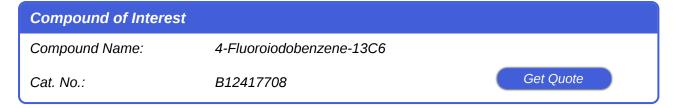


A Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Synthesis, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoroiodobenzene-¹³C₆, a stable isotope-labeled compound of significant interest in pharmaceutical research and organic synthesis. While a specific CAS number for the ¹³C₆ isotopologue is not consistently reported, the CAS number for the unlabeled parent compound, 4-Fluoroiodobenzene, is 352-34-1.[1][2] This guide will cover the fundamental properties, synthesis, and key applications of this valuable research tool, with the understanding that the chemical and physical properties of the labeled compound are nearly identical to its unlabeled counterpart.

Physicochemical Properties

The physicochemical properties of 4-Fluoroiodobenzene are summarized in the table below. These values are for the unlabeled compound but provide a reliable reference for the ¹³C₆-labeled version.



Property	Value	Reference
Molecular Formula	¹³ C ₆ H ₄ FI	
Molecular Weight	228.03 g/mol (for ¹³ C ₆)	_
Appearance	Clear yellow to light orange liquid	[2]
Boiling Point	182-184 °C	[3]
Melting Point	-20 °C	[3]
Density	1.925 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.583	[3]
Solubility	Insoluble in water	[3]
SMILES	F[13c]1[13c]INVALID-LINK [13c][13c]1	
InChIKey	KGNQDBQYEBMPFZ- UHFFFAOYSA-N	[1][4]

Synthesis and Experimental Protocols

The synthesis of 4-Fluoroiodobenzene-¹³C₆ can be adapted from established methods for the unlabeled compound, primarily through the iodination of a ¹³C-labeled fluorobenzene precursor.

Proposed Synthesis of 4-Fluoroiodobenzene-13C6

A common method for synthesizing 4-fluoroiodobenzene is the electrophilic iodination of fluorobenzene.[5] To produce the ¹³C₆-labeled version, the synthesis would commence with ¹³C₆-fluorobenzene.

Reaction:

$$^{13}C_6H_5F + I_2 + HIO_3 \rightarrow ^{13}C_6H_4FI + H_2O$$

A plausible experimental protocol is detailed below:



Materials:

- ¹³C₆-Fluorobenzene
- Iodine (I₂)
- Periodic acid (HIO₃)
- Acetic acid
- Sulfuric acid
- Dichloromethane
- Sodium sulfite solution
- Anhydrous sodium sulfate

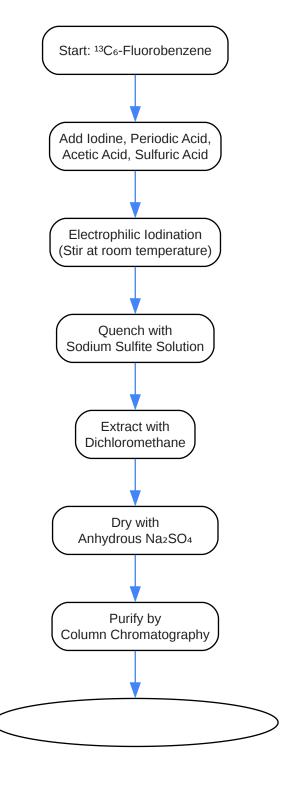
Procedure:

- In a round-bottom flask, dissolve ¹³C₆-Fluorobenzene in glacial acetic acid.
- Add iodine and periodic acid to the mixture.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker of ice water containing sodium sulfite to quench the excess iodine.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure.



• Purify the crude product by column chromatography on silica gel to yield 4-Fluoroiodobenzene-13C6.

Below is a workflow diagram for the proposed synthesis.



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Synthesis workflow for 4-Fluoroiodobenzene-13C6.

Spectroscopic Data

The primary utility of ¹³C labeling is for analytical purposes, particularly in mass spectrometry and nuclear magnetic resonance.

Technique	Unlabeled 4- Fluoroiodobenzene	Expected for 4- Fluoroiodobenzene-13C6
Mass Spectrometry (EI)	Molecular Ion (M+) at m/z 222	Molecular Ion (M+) at m/z 228
¹ H NMR	Two signals in the aromatic region, appearing as complex multiplets due to H-H and H-F coupling.[4]	Similar chemical shifts and coupling patterns to the unlabeled compound.
¹³ C NMR	Four signals in the aromatic region.	A single, complex signal in the aromatic region due to extensive ¹³ C- ¹³ C and ¹³ C- ¹⁹ F coupling.
¹⁹ F NMR	A single resonance.	A single resonance with complex coupling to the ¹³ C atoms.

Applications in Research and Drug Development

The incorporation of a stable ¹³C₆ isotope label makes 4-Fluoroiodobenzene-¹³C₆ a powerful tool for researchers.

Metabolic and Pharmacokinetic Studies

Stable isotope-labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies.[6][7][8] By using 4-Fluoroiodobenzene-¹³C₆ as a building block in the synthesis of a drug candidate, researchers can:

- Trace the metabolic fate of the molecule in vivo and in vitro.
- Accurately quantify the parent drug and its metabolites using mass spectrometry.



• Elucidate metabolic pathways without the need for radioactive materials.

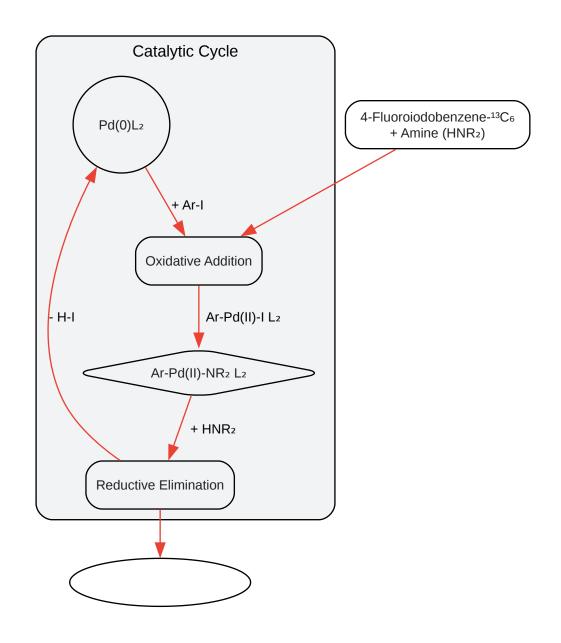
Mechanistic Studies in Organic Synthesis

4-Fluoroiodobenzene is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][9][10] The use of the ¹³C₆-labeled version can help in elucidating reaction mechanisms by tracking the carbon skeleton throughout the transformation.

A key application is in palladium-catalyzed C-N cross-coupling reactions to form N-aryl compounds, which are common motifs in pharmaceuticals.[9]

The diagram below illustrates a generalized palladium-catalyzed C-N cross-coupling reaction involving 4-Fluoroiodobenzene-13C₆.





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Palladium-catalyzed C-N cross-coupling reaction.

Safety and Handling

4-Fluoroiodobenzene is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.



This document is intended for informational purposes for qualified research professionals and does not constitute a comprehensive safety data sheet.

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- To cite this document: BenchChem. [A Technical Guide to 4-Fluoroiodobenzene-¹³C₆: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417708#4-fluoroiodobenzene-13c6-cas-number]

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